molecular formula C8H5ClN2O2 B1380390 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1545047-49-1

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1380390
M. Wt: 196.59 g/mol
InChI Key: CHUIRRXEMUBRPI-UHFFFAOYSA-N
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Description

“5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, related to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, is a versatile building block in drug discovery, exhibiting a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structural-activity relationship (SAR) studies emphasize the potential of this scaffold for developing drug candidates targeting various diseases. This highlights the importance of further exploration by medicinal chemists to exploit this scaffold in drug development (Cherukupalli et al., 2017).

Chemistry and Properties of Pyridine and Pyrazine Derivatives

The review of chemistry involving compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally similar to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, provides insights into their synthesis, properties, and complex formation. These derivatives exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, offering broad research avenues for potential applications in various fields (Boča et al., 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide molecules derived from pyridine and indazole, akin to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have shown significant functionalities in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This underscores their utility as versatile intermediates in advanced chemistry and drug development investigations (Li et al., 2019).

Kinase Inhibitors Utilizing Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridine scaffold serves as a critical element for kinase inhibitor binding across a broad spectrum of kinase targets, highlighting its versatility in interacting with kinases via multiple binding modes. This reinforces the potential of such scaffolds, including 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives, in the design of kinase inhibitors for therapeutic applications (Wenglowsky, 2013).

Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds

The use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, related to the 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid structure, showcases their wide applicability and significance in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. This emphasizes the role of innovative catalytic approaches in developing lead molecules for drug discovery (Parmar et al., 2023).

Future Directions

The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUIRRXEMUBRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

1545047-49-1
Record name 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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